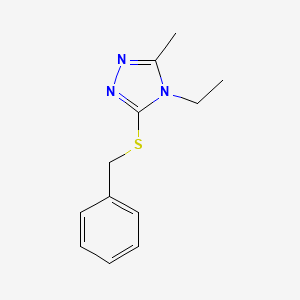

![molecular formula C20H20N4O3 B5517244 4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5517244.png)

4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-(4-methylphenyl)-2-piperazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[5-(1H-Imidazol-1-ylmethyl)-2-furoyl]-1-(4-methylphenyl)-2-piperazinone is a compound of interest due to its structural complexity and potential biological activities. The compound is part of a broader class of chemicals known for their diverse pharmacological properties, often related to their interaction with biological receptors.

Synthesis Analysis

The synthesis of compounds similar to 4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-(4-methylphenyl)-2-piperazinone involves multi-step chemical reactions, typically starting with the formation of imidazole or piperazine derivatives. Such processes may involve nucleophilic substitution reactions, cyclocondensation, and modifications of functional groups to achieve the desired structure. One example includes the synthesis of piperazine derivatives through cyclocondensation of diacetyl, aromatic aldehyde, piperazin-1-yl ethanamine, and ammonium acetate, using catalysts in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of imidazole and piperazine rings, which are crucial for their biological activities. Structural elucidation techniques such as IR, NMR, and mass spectral data play a vital role in confirming the architecture of these compounds. For instance, the molecular docking study of some new 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides indicated potential therapeutic effects against Alzheimer's disease (Hussain et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-(4-methylphenyl)-2-piperazinone and similar compounds often involve interactions with biological targets, leading to various biological activities. These compounds can undergo modifications such as hydroxylation, methylation, and demethylation, primarily mediated by enzymes like cytochrome P450 isoforms in biological systems (Song et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Biological Screening

The compound 4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-(4-methylphenyl)-2-piperazinone, due to its structural complexity, plays a significant role in the synthesis and biological screening of various chemical entities. Research indicates that compounds with similar structures have been synthesized and assessed for their biological activities against different bacterial and fungal strains. For instance, derivatives of piperazine-1-yl-aroylamino and aryl sulphonamide have been studied, showing moderate activity in antimicrobial screenings at concentrations of 50µg/ml, underscoring the potential of such compounds in developing antimicrobial agents (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009).

Antidepressant and Antianxiety Activities

Another aspect of research focuses on the compound's potential in treating mental health disorders. Novel derivatives of piperazine compounds have been synthesized and evaluated for their antidepressant activities using behavioral tests in mice. Certain derivatives have demonstrated significant antidepressant and antianxiety effects, highlighting the potential therapeutic applications of these compounds in mental health treatment (J. Kumar, G. Chawla, M. Akhtar, Kapendra Sahu, V. Rathore, S. Sahu, 2017).

Antimicrobial and Antifungal Studies

The structural features of 4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-(4-methylphenyl)-2-piperazinone facilitate the synthesis of derivatives with potent antimicrobial properties. Studies have demonstrated that specific piperazine derivatives exhibit excellent antibacterial and antifungal activities, comparable to standard drugs, which positions them as promising candidates for new antimicrobial agents (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).

Anti-inflammatory Activities

Research into the anti-inflammatory properties of related compounds has yielded novel sets of derivatives that show significant in-vitro and in-vivo anti-inflammatory activities. These findings suggest the potential of such compounds in developing new anti-inflammatory treatments (Aejaz Ahmed, K. Molvi, G. J. Khan, 2017).

Antibacterial Biofilm and Enzyme Inhibition

Recent studies have also explored the use of piperazine derivatives as potent bacterial biofilm inhibitors. Certain compounds have shown effective biofilm inhibition activities and have exhibited inhibitory actions against crucial bacterial enzymes, offering a new avenue for tackling antibiotic resistance (Ahmed E. M. Mekky, S. Sanad, 2020).

Mecanismo De Acción

Direcciones Futuras

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that there is a great potential for future research and development in this area.

Propiedades

IUPAC Name |

4-[5-(imidazol-1-ylmethyl)furan-2-carbonyl]-1-(4-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-15-2-4-16(5-3-15)24-11-10-23(13-19(24)25)20(26)18-7-6-17(27-18)12-22-9-8-21-14-22/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOILHWHFCLIGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CC=C(O3)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide](/img/structure/B5517185.png)

![6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5517192.png)

![[1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5517198.png)

![2-(4-fluorophenyl)-6-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B5517202.png)

![methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5517214.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide](/img/structure/B5517223.png)

![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)

![2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5517233.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5517243.png)

![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5517260.png)

![(1S*,5R*)-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517269.png)

![2-(3-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5517287.png)